
4-(6-Fluoronaphthalen-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Fluoronaphthalen-2-yl)pyridine is a fluorinated aromatic compound that combines a pyridine ring with a fluoronaphthalene moiety This compound is of interest due to its unique chemical properties, which are influenced by the presence of both the pyridine and fluoronaphthalene structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoronaphthalen-2-yl)pyridine typically involves the coupling of a fluoronaphthalene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of a boronic acid derivative of fluoronaphthalene with a halogenated pyridine . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction conditions precisely. The choice of raw materials and solvents can also be adjusted to minimize waste and environmental impact.
化学反应分析
Types of Reactions
4-(6-Fluoronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the fluorine atom or reduce other functional groups present in the molecule.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted naphthalenes.
科学研究应用
4-(6-Fluoronaphthalen-2-yl)pyridine has several applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of biological systems, as fluorine atoms can act as probes in nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Fluorinated compounds are often used in drug development due to their enhanced metabolic stability and ability to interact with biological targets.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 4-(6-Fluoronaphthalen-2-yl)pyridine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target molecule. Additionally, the compound’s aromatic structure allows it to participate in π-π stacking interactions, further stabilizing its binding to the target.
相似化合物的比较
4-(6-Fluoronaphthalen-2-yl)pyridine can be compared with other fluorinated aromatic compounds, such as:
4-Fluoropyridine: Similar in structure but lacks the naphthalene moiety, resulting in different reactivity and applications.
6-Fluoronaphthalene: Contains the fluoronaphthalene structure but lacks the pyridine ring, affecting its chemical properties and uses.
2-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the pyridine and fluoronaphthalene structures, which confer distinct chemical properties and make it valuable for specific applications in research and industry.
属性
分子式 |
C15H10FN |
|---|---|
分子量 |
223.24 g/mol |
IUPAC 名称 |
4-(6-fluoronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C15H10FN/c16-15-4-3-13-9-12(1-2-14(13)10-15)11-5-7-17-8-6-11/h1-10H |
InChI 键 |
SWYXWYWNAGJGRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



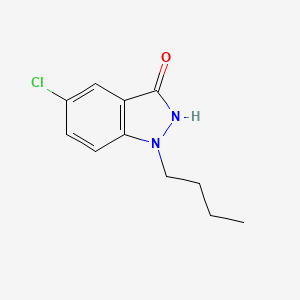



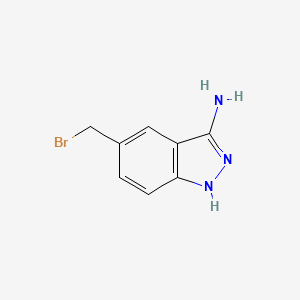
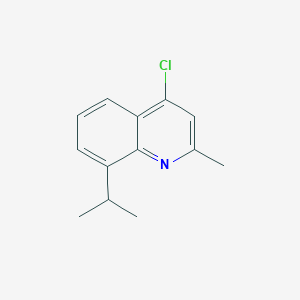

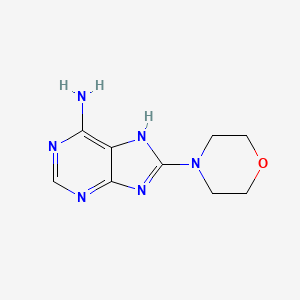



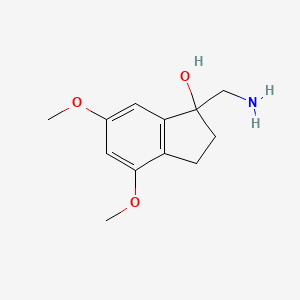
![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
